molecular formula C20H19N5O B2934429 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2380087-95-4

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

货号 B2934429
CAS 编号: 2380087-95-4
分子量: 345.406
InChI 键: BKAMFBABMQAZEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用机制

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide irreversibly binds to the mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. It also inhibits the proliferation and migration of tumor cells and suppresses the development of drug resistance.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is metabolized by cytochrome P450 enzymes in the liver and excreted in the feces and urine. N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has minimal off-target effects and does not affect the function of other receptor tyrosine kinases.

实验室实验的优点和局限性

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mutant EGFR, ease of administration, and availability of preclinical and clinical data. However, it also has some limitations, such as the need for specialized equipment and expertise to perform the assays, the high cost of the drug, and the potential for the development of resistance.

未来方向

There are several future directions for the development of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, including the identification of biomarkers to predict response and resistance, the combination with other targeted therapies or immunotherapies to enhance efficacy, and the investigation of its role in other types of cancer. Additionally, the development of new third-generation TKIs with improved selectivity and potency is ongoing.

合成方法

The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide involves several steps, including the reaction of 6-phenylpyridazin-3-amine with ethyl 2-chloro-4-(dimethylamino)pyridine-3-carboxylate, followed by N-methylation and azetidin-3-yl group formation. The final product is obtained after purification through column chromatography and recrystallization.

科学研究应用

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation TKIs, such as gefitinib and erlotinib, due to the T790M mutation. N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide selectively targets the mutant EGFR, sparing the wild-type receptor, and has demonstrated superior efficacy and safety compared to chemotherapy in clinical trials.

属性

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(20(26)16-8-5-11-21-12-16)17-13-25(14-17)19-10-9-18(22-23-19)15-6-3-2-4-7-15/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAMFBABMQAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。